![molecular formula C15H21NOS B2892572 N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide CAS No. 2305456-16-8](/img/structure/B2892572.png)
N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide
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Overview
Description
N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide, commonly known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.
Mechanism Of Action
DBeQ works by inhibiting the activity of the proteasome, a complex responsible for protein degradation. By inhibiting the proteasome, DBeQ prevents the degradation of certain proteins, leading to their accumulation and subsequent cell death. DBeQ has also been shown to inhibit the aggregation of misfolded proteins, which is a common feature of neurodegenerative diseases.
Biochemical and Physiological Effects
DBeQ has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disease research, DBeQ has been shown to reduce the accumulation of misfolded proteins and protect neurons from cell death. In autoimmune disorder research, DBeQ has been shown to reduce inflammation by inhibiting the activation of immune cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DBeQ in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. Additionally, DBeQ has been shown to have low toxicity in vitro, making it a safe and effective tool for studying various diseases. However, one of the limitations of using DBeQ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DBeQ. One potential direction is to explore its potential in treating other diseases, such as viral infections and metabolic disorders. Another potential direction is to develop more potent and specific inhibitors of the proteasome, which could lead to more effective treatments for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying DBeQ's effects on the proteasome and other cellular processes.
Synthesis Methods
DBeQ can be synthesized via a multistep reaction that involves the coupling of 3,4-dimethylthiophenol with 2-bromo-1-(tert-butoxycarbonyl)but-2-ene, followed by deprotection and amidation. The final product can be purified using column chromatography.
Scientific Research Applications
DBeQ has been studied for its potential in treating various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DBeQ has been shown to inhibit the growth of cancer cells by targeting the proteasome, a complex responsible for protein degradation. In neurodegenerative disease research, DBeQ has been shown to protect neurons from cell death by inhibiting the aggregation of misfolded proteins. In autoimmune disorder research, DBeQ has been shown to reduce inflammation by inhibiting the activation of immune cells.
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-5-13(16-15(17)6-2)10-18-14-8-7-11(3)12(4)9-14/h6-9,13H,2,5,10H2,1,3-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUFMIKAULHOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC(=C(C=C1)C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide |
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